![molecular formula C16H21N3O B2361059 2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380042-67-9](/img/structure/B2361059.png)
2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” consists of a pyridine ring attached to a piperidine ring via a methoxy group. The piperidine ring is further substituted with a but-3-enyl group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” involve the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction proceeds via an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .
Scientific Research Applications
- Pyridine compounds are known for their antimicrobial properties. Researchers have explored the antibacterial and antifungal effects of this compound. It may inhibit the growth of pathogenic microorganisms, making it a candidate for novel antimicrobial agents .
- Given the ongoing COVID-19 pandemic, finding antiviral compounds is crucial. Pyridine derivatives, including our compound of interest, have been studied for their antiviral activity. Investigating their effects against specific viruses (such as SARS-CoV-2) could provide valuable insights .
Antimicrobial Activity
Antiviral Potential
Mechanism of Action
As a selective antagonist of the dopamine D3 receptor, “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” likely works by binding to the D3 receptor and blocking its activation by dopamine.
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .
properties
IUPAC Name |
2-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-3-8-19-9-4-5-15(12-19)13-20-16-10-14(11-17)6-7-18-16/h2,6-7,10,15H,1,3-5,8-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKWPWIINGOES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC(C1)COC2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.